4-Hydroxy-6-methyl-2-pyrone
Overview
Description
4-Hydroxy-6-methyl-2-pyrone, also known as Triacetic acid lactone (TAL), is an organic compound derived enzymatically from glucose . It is a light yellow solid that is soluble in organic solvents .
Synthesis Analysis
Triacetic acid lactone is synthesized either from dehydroacetic acid, another 2-pyrone derivative, or from glucose by enzymatic catalysis . In its original synthesis, triacetic acid lactone was obtained by treatment of dehydroacetic acid with sulfuric acid at 135 °C . A novel silver-catalyzed radical cascade cyclization reaction of 2-(allyloxy)arylaldehydes has been reported to synthesize chroman-4-ones using 4-hydroxy-6-methyl-2-pyrone as a radical precursor .Molecular Structure Analysis
The molecular formula of 4-Hydroxy-6-methyl-2-pyrone is C6H6O3 . It consists of two main tautomers, with the tautomer featuring a 4-hydroxy group on the C4 carbon being dominant . It is classified as a 2-pyrone compound due to the ketone group on the C2 carbon in its dominant form .Chemical Reactions Analysis
A novel silver-catalyzed radical cascade cyclization reaction of 2-(allyloxy)arylaldehydes has been reported, which uses 4-hydroxy-6-methyl-2-pyrone as a radical precursor . The reaction is driven by an efficient oxidizing system, AgNO3/K2S2O8 .Physical And Chemical Properties Analysis
4-Hydroxy-6-methyl-2-pyrone is a light yellow crystal powder . It has a molar mass of 126.12 g/mol . It has a melting point of 188 to 190 °C and is soluble in water at 8.60 g L-1 at 20°C .Scientific Research Applications
Biosynthesis Applications : 4-Hydroxy-6-methyl-2-pyrone is a precursor of parasorboside, contributing to insect and disease resistance in plants. It has been demonstrated as a potential platform chemical in biosynthesis studies. For example, a study achieved simultaneous biosynthesis of phlorisovalerophenone and 4-hydroxy-6-isobutyl-2-pyrone in Escherichia coli from glucose (Zhou et al., 2016).
Antimicrobial and Antifungal Activities : Some derivatives of 4-Hydroxy-6-methyl-2-pyrone have displayed selective antimicrobial activity against various fungal and bacterial strains. For instance, α-pyrone derivatives showed antimicrobial activity in a study exploring new α-pyrone derivatives from plant endophytic fungus (Zhao et al., 2018).
Synthesis of New Compounds : 4-Hydroxy-6-methyl-2-pyrone has been used in the synthesis of new compounds with potential biological activities. For example, its reactivity with aliphatic saturated and α,β-unsaturated aldehydes was studied to explore new transformations (De March et al., 1984).
Catalysis Research : Studies have investigated the enantioselective hydrogenation of 4-hydroxy-6-methyl-2-pyrone over catalysts, which has implications for asymmetric synthesis and pharmaceutical applications (Huck et al., 2003).
Cytotoxic and Anticancer Activities : Derivatives of 4-Hydroxy-6-methyl-2-pyrone have shown potential as anticancer agents. Synthetic routes have been developed to create derivatives with inhibitory activity against various cancer cell lines (Fairlamb et al., 2004).
Safety And Hazards
4-Hydroxy-6-methyl-2-pyrone is moderately toxic . It causes skin irritation and serious eye irritation, and it may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/eye protection/face protection .
Future Directions
4-Hydroxy-2-pyrones are of interest as potential biorenewable molecules for a sustainable transition from biomass feedstock to valuable chemical products . They possess remarkable biological properties including antimicrobial, antiviral, cytotoxic, and antitumor activity . These characteristics have made them valuable for the development of drugs . Future research may focus on developing novel chemical methods of de novo synthesis and further exploring their biological activities .
properties
IUPAC Name |
4-hydroxy-6-methylpyran-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c1-4-2-5(7)3-6(8)9-4/h2-3,7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYSSMYQPLSPOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060974 | |
Record name | Triacetic acid lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-6-methyl-2-pyrone | |
CAS RN |
675-10-5 | |
Record name | 4-Hydroxy-6-methyl-2-pyrone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=675-10-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Triacetic acid lactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000675105 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 675-10-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34625 | |
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Record name | 2H-Pyran-2-one, 4-hydroxy-6-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Triacetic acid lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxy-6-methylpyran-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.564 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-HYDROXY-6-METHYL-2-PYRONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1S883S4EE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Citations
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